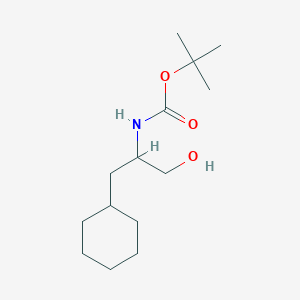

tert-butyl N-(1-cyclohexyl-3-hydroxypropan-2-yl)carbamate

Description

tert-Butyl N-(1-cyclohexyl-3-hydroxypropan-2-yl)carbamate is a carbamate derivative featuring a cyclohexyl group attached to a propan-2-yl backbone with a hydroxyl substituent at the 3-position. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes. The compound’s cyclohexyl ring confers steric bulk and lipophilicity, while the hydroxyl group enables hydrogen bonding, influencing solubility and crystallinity . This structural profile makes it a valuable intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring controlled stereochemistry and stability.

Properties

IUPAC Name |

tert-butyl N-(1-cyclohexyl-3-hydroxypropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h11-12,16H,4-10H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJQBBXPSVGTQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCCC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions . Another method includes the use of tetrabutylammonium bromide and zinc (II) triflate in a Curtius rearrangement .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process often involves the use of protective groups and subsequent deprotection steps to obtain the final product .

Chemical Reactions Analysis

Protection and Deprotection of the Boc Group

The Boc group serves as a temporary protective moiety for the amine, enabling selective reactivity at other functional groups.

-

Deprotection :

The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), regenerating the free amine. Stability studies indicate that the Boc group remains intact under basic or neutral conditions but degrades in prolonged acidic environments .

Hydroxyl Group Reactivity

The secondary hydroxyl group undergoes transformations typical of alcohols, including esterification, sulfonation, and nucleophilic substitution.

Esterification and Sulfonation

The hydroxyl group reacts with acylating or sulfonating agents to form esters or sulfonates, which are intermediates for further substitutions.

Nucleophilic Substitution

The hydroxyl group can be converted into a better leaving group (e.g., mesylate or tosylate), enabling displacement reactions.

| Reaction | Conditions | Nucleophile | Product |

|---|---|---|---|

| Azide Substitution | Sodium azide (NaN₃), DMSO, 70°C | NaN₃ | Azide derivative |

| Alkylation | Propargyl bromide, NaH, THF, 0°C to RT | Propargyl bromide | Propargyl ether |

Stability Under Various Conditions

The compound’s stability is critical for storage and handling:

-

Thermal Stability : Degrades above 40°C; recommended storage at -20°C in sealed containers .

-

Solubility : Soluble in polar aprotic solvents (e.g., DCM, DMSO) but insoluble in water .

Comparative Reactivity of Structural Analogs

Reactivity trends for similar carbamates provide insights into expected behavior:

| Compound

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(2S)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate is used as a protecting group for amines in peptide synthesis. It is also employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology: The compound is used in biological studies to protect amine groups in biomolecules, facilitating the study of complex biochemical pathways .

Medicine: In medicinal chemistry, it is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .

Industry: Industrially, the compound is used in the production of fine chemicals and specialty chemicals, particularly in the synthesis of complex organic molecules .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate involves its role as a protecting group. The tert-butyl group is introduced to protect the amine functionality during chemical reactions. This protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions . The molecular targets and pathways involved include the amine groups in peptides and other biomolecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related carbamates from the PharmaBlock Sciences portfolio (2020) :

Key Differences and Implications

Ring Size and Conformation

- Cyclohexane vs. Cyclopentane : The target compound’s six-membered cyclohexyl ring adopts a chair conformation, minimizing steric strain compared to the puckered cyclopentane in CAS: 154737-89-0. This increases metabolic stability and lipophilicity, favoring membrane permeability in drug candidates .

Functional Group Variations

- Hydroxyl vs. Formyl : The hydroxyl group in the target compound enhances aqueous solubility through H-bonding, whereas the formyl group in CAS: 473839-06-4 offers a reactive site for further derivatization but may reduce stability .

- Amine vs. Hydroxyl : Azabicyclo derivatives (e.g., CAS: 880545-32-4) exhibit basicity due to the ring nitrogen, enabling ionic interactions absent in the target compound. This property is critical for targeting basic residues in proteins .

Stereochemical Considerations

- The stereospecific hydroxypropan-2-yl group in the target compound contrasts with the cis/trans diastereomers observed in cyclopentyl analogs (e.g., CAS: 167465-99-8). Such stereochemical differences can drastically alter biological activity and crystallization behavior .

- Fluorinated analogs (e.g., CAS: 1268520-95-1) demonstrate how electronegative substituents influence electronic distribution and metabolic resistance, a feature absent in the target compound .

Biological Activity

tert-butyl N-(1-cyclohexyl-3-hydroxypropan-2-yl)carbamate (CAS No. 103322-56-1) is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

- Molecular Formula : C₁₄H₂₇NO₃

- Molecular Weight : 257.37 g/mol

- Structure : The compound features a tert-butyl group, a cyclohexyl moiety, and a hydroxymethyl group attached to a carbamate structure, which influences its biological interactions.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to modulation of their activity. This can affect key cellular processes such as signal transduction and metabolism.

- Cellular Pathways : Research indicates that the compound may influence pathways related to inflammation and cancer progression by interacting with specific enzymes involved in these processes .

Anti-inflammatory Properties

Studies have indicated that this compound exhibits anti-inflammatory effects. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition can potentially reduce inflammation in various models of disease .

Anticancer Activity

Preliminary research suggests that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways. In vitro studies have demonstrated that it can decrease cell viability in certain cancer cell lines, indicating its potential as a chemotherapeutic agent .

Comparative Studies

When compared to similar compounds such as tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate and tert-butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate, this compound shows distinct biological profiles due to its unique structural features. These differences can lead to variations in reactivity and biological activity, which are critical for drug design .

Case Studies

Several case studies highlight the biological effects of this compound:

- In Vitro Studies : A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant cell death at concentrations above 10 μM, suggesting potential for further development as an anticancer agent .

- Animal Models : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain behaviors compared to controls, supporting its anti-inflammatory claims .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl N-(1-cyclohexyl-3-hydroxypropan-2-yl)carbamate?

- Methodology :

- Step 1 : Start with a BOC-protected amine intermediate. React 1-cyclohexyl-3-hydroxypropan-2-amine with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere .

- Step 2 : Use a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to catalyze the reaction at 0–25°C for 4–12 hours .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) and confirm purity via HPLC (>95%) .

Q. How is the compound characterized post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., tert-butyl singlet at δ 1.4 ppm, carbamate carbonyl at δ 155–160 ppm) .

- IR Spectroscopy : Peaks at ~3350 cm⁻¹ (O-H stretch), ~1700 cm⁻¹ (C=O stretch) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ (e.g., m/z 328.3 for C₁₆H₂₅NO₃) .

Q. What safety protocols are recommended for handling this compound?

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to minimize inhalation/contact .

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture .

- Disposal : Follow institutional guidelines for carbamate waste (e.g., incineration with scrubbers for NOx removal) .

Q. How does stereochemistry at the 2-position affect reactivity?

- Impact : The (R)-configuration enhances hydrogen-bonding in crystal lattices, influencing solubility and stability .

- Experimental Validation : Compare enantiomers via chiral HPLC (Chiralpak AD-H column) or polarimetry .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this carbamate?

- Approach :

- Use density functional theory (DFT) to model reaction pathways and identify transition states (e.g., Gaussian 16 with B3LYP/6-31G*) .

- Apply machine learning (ML) to predict optimal conditions (solvent, catalyst, temperature) from historical data .

- Case Study : ICReDD’s quantum-chemical reaction path search reduced optimization time by 40% for similar carbamates .

Q. How to resolve contradictions in spectroscopic data across studies?

- Troubleshooting :

- NMR Discrepancies : Check solvent effects (e.g., DMSO vs. CDCl₃ shifts) or tautomerism .

- Mass Spec Variability : Confirm ionization mode (ESI vs. EI) and adduct formation (e.g., Na⁺/K⁺) .

- Validation : Cross-reference with crystallographic data (e.g., CCDC entries) .

Q. What are the challenges in crystallographic analysis of tert-butyl carbamate derivatives?

- Challenges :

- Weak Hydrogen Bonding : Carbamate O-H···O interactions are weaker than amides, requiring low-temperature (<150 K) X-ray diffraction .

- Disorder in tert-Butyl Groups : Use restrained refinement (SHELXL) to model rotational disorder .

- Example : Baillargeon et al. (2017) resolved halogen-bonded networks in carbamate crystals using synchrotron radiation .

Q. How to design experiments to study hydrolytic stability under varying pH?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.